molecular formula C19H20ClN5O3S B2999715 3-chloro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide CAS No. 1797335-90-0

3-chloro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide

Cat. No.: B2999715
CAS No.: 1797335-90-0
M. Wt: 433.91
InChI Key: YEYAJVCDAZGEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-chloro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide is a complex heterocyclic molecule featuring a pyrazolo-pyrido-pyrimidine core fused with a sulfonamide moiety. Its structure includes:

  • A pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold, which is a tricyclic system with nitrogen atoms at strategic positions.
  • A 3-chlorobenzenesulfonamide group linked via a 3-oxopropyl chain.
  • A methyl substituent at the 2-position of the pyrazole ring.

Its structural complexity necessitates advanced synthesis and characterization techniques, such as NMR and X-ray crystallography (via SHELX programs) .

Properties

IUPAC Name

3-chloro-N-[3-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3S/c1-13-9-18-21-11-14-12-24(8-6-17(14)25(18)23-13)19(26)5-7-22-29(27,28)16-4-2-3-15(20)10-16/h2-4,9-11,22H,5-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYAJVCDAZGEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CCNS(=O)(=O)C4=CC(=CC=C4)Cl)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide belongs to a class of heterocyclic compounds that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₂₁ClN₄O₂S
  • Molecular Weight : 396.92 g/mol

This compound features a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities.

Research indicates that compounds with a similar pyrazolo[1,5-a]pyridine structure often exhibit significant interactions with various biological targets:

  • GABA Receptor Modulation : Compounds in this class have been studied for their ability to modulate GABA_A receptor activity, which is crucial for neurotransmission and has implications in treating anxiety and epilepsy .
  • PI3K Inhibition : Some derivatives demonstrate potent inhibition of phosphoinositide 3-kinases (PI3K), which are involved in cell growth and survival pathways .
  • Kinase Inhibition : The compound may also interact with cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), which are significant in cancer therapy .

Anticancer Potential

A notable aspect of the biological activity of this compound is its anticancer potential. Various studies have reported that pyrazolo[1,5-a]pyrimidine derivatives exhibit:

  • Selective Cytotoxicity : The compound has shown selective cytotoxic effects against several cancer cell lines. For instance, compounds similar to this structure demonstrated IC₅₀ values in the low micromolar range against various human cancer types .
CompoundIC₅₀ (µM)Target
3-chloro-N-(...)0.09 - 0.45CDK2/TRKA

Anti-inflammatory Activity

Additionally, the compound has been evaluated for anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory pathways mediated by mitogen-activated protein kinases (MAPKs), including ERK2 and JNK3. The following table summarizes the findings:

CompoundIC₅₀ (µM)Inflammatory Pathway
3-chloro-N-(...)<50NF-kB/AP-1

Study 1: GABA_A Receptor Modulation

In a study examining GABA_A receptor modulators, derivatives similar to our compound were evaluated using electrophysiological techniques on recombinant receptors. The results indicated significant modulation at concentrations as low as 10 µM .

Study 2: PI3K Inhibition

A series of pyrazolo[1,5-a]pyrimidines were tested for their ability to inhibit PI3Kβ. Among these, certain derivatives displayed high potency with IC₅₀ values below 100 nM, suggesting a strong potential for developing anti-cancer therapies targeting this pathway .

Comparison with Similar Compounds

Pyrazolo-Pyrimidinone Derivatives

  • MK82 (3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one): Core Structure: Pyrazolo[1,5-a]pyrimidin-7(4H)-one. Substituents: 3-Chlorophenyl group at position 3. Synthesis: Prepared from 3-(3-chlorophenyl)-3-oxopropanenitrile and ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate . Key Difference: Lacks the sulfonamide group and pyrido ring fusion present in the target compound.

Benzenesulfonamide-Linked Pyrazolo-Pyrimidines

  • Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide): Core Structure: Pyrazolo[3,4-d]pyrimidine with a chromen-4-one substituent. Substituents: Fluorinated aryl groups and a benzamide linkage. Key Difference: Incorporates a chromenone moiety instead of a pyrido ring and uses a benzamide group rather than a sulfonamide .

Physicochemical Properties

While direct data for the target compound are absent, inferences can be drawn from similar compounds:

Property Target Compound* MK82 Example 53
Molecular Weight ~550–600 (estimated) 275.7 589.1 (M++1)
Melting Point Not reported Not reported 175–178°C
Functional Groups Sulfonamide, pyrido-pyrimidine Pyrimidinone Chromenone, benzamide
Solubility Likely low (hydrophobic core) Not reported Not reported

*Estimates based on structural analogs.

Structural Elucidation Techniques

  • NMR Analysis : demonstrates that chemical shift comparisons (e.g., regions A and B in Figure 6) can identify substituent-induced electronic changes. The target compound’s sulfonamide group would likely cause distinct shifts in the pyrido-pyrimidine region .

Lumping Strategy for Property Prediction

As per , compounds with similar cores (e.g., fused nitrogen heterocycles) may be grouped for predictive modeling. The target compound could be lumped with other sulfonamide-pyrimidine hybrids to estimate reactivity or bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.